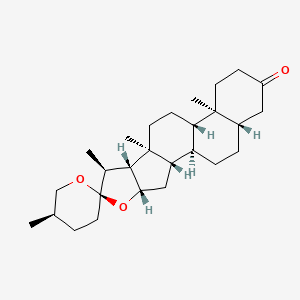

Spirostan-3-one, (5alpha,25R)-

Description

Contextualization within the Spirostan (B1235563) Class of Steroids

The term "spirostan" defines a specific class of steroids characterized by a unique 16,22:22,26-diepoxycholestane structure. qmul.ac.uk This creates a distinctive spiroketal moiety, a key feature of this group. extrasynthese.com The spirostan framework consists of a cyclopentanoperhydrophenanthrene steroid nucleus linked to a spiro ring system composed of interconnected furan (B31954) and pyran rings. extrasynthese.comontosight.ai Spirostan-type phytosteroids are commonly found in various plants, often in the form of their glycosides, known as steroidal saponins (B1172615). researchgate.netextrasynthese.com

Spirostan-3-one, (5alpha,25R)- belongs to the spirostanol (B12661974) class of steroids and is classified under lipids, specifically as a sterol lipid and more narrowly as a spirostanol and its derivative. ontosight.ainih.gov

Precise Stereochemical Designation and Nomenclature of (5alpha,25R)-Spirostan-3-one

The systematic nomenclature for Spirostan-3-one, (5alpha,25R)- is crucial for defining its exact three-dimensional structure. The IUPAC name for this compound is (1R,2S,4S,5'R,6R,7S,8R,9S,12S,13S,18S)-5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.0²,⁹.0⁴,⁸.0¹³,¹⁸]icosane-6,2'-oxane]-16-one. nih.gov

The "spirostan" name itself implies specific configurations at most of the asymmetric centers. qmul.ac.uk The prefixes "(5alpha,25R)-" provide critical stereochemical information:

5alpha: This indicates the stereochemistry at carbon-5 of the steroid nucleus, where the hydrogen atom is on the opposite side of the ring system from the angular methyl groups at C-10 and C-13.

25R: This designates the configuration at carbon-25 in the spiroketal side chain. The stereochemistry at C-25 can be determined by analyzing the chemical shifts of the geminal protons of ring F in NMR spectroscopy. researchgate.net

The presence of a ketone group at the 3-position is denoted by the "-3-one" suffix. ontosight.ai

Table 1: Chemical Identifiers for Spirostan-3-one, (5alpha,25R)-

| Identifier | Value |

| CAS Number | 470-07-5 |

| Molecular Formula | C27H42O3 |

| Molecular Weight | 414.629 g/mol |

| ChEMBL ID | CHEMBL1770684 |

| PubChem CID | 101692 |

| Synonyms | Tigogenone, Yuccagenone, 3-Dehydrotigogenin |

Foundational Significance in Natural Product Chemistry and Synthetic Applications

Spirostan-3-one, (5alpha,25R)- and related spirostans have been pivotal in the advancement of steroid chemistry. The discovery and structural elucidation of spirostan sapogenins, like sarsasapogenin, were fundamental to the development of the Marker degradation. wikipedia.org This process enabled the large-scale industrial production of vital steroid hormones from plant-based precursors. wikipedia.org

This compound is found in nature, with reports of its presence in Yucca gloriosa. nih.gov Its natural occurrence in plants like those from the Agavaceae family makes it a subject of interest in natural product chemistry. ontosight.ai

From a synthetic perspective, Spirostan-3-one, (5alpha,25R)- serves as a valuable starting material and intermediate. For instance, it can be a precursor in the synthesis of other biologically active molecules. scielo.brkaimosi.com The ketone at C-3 and the spiroketal functionality provide reactive sites for various chemical transformations, allowing for the creation of novel steroid analogues with potential applications. The synthesis of steroidal oximes from sapogenins, for example, is an active area of research. iucr.org

Table 2: Physicochemical Properties of Spirostan-3-one, (5alpha,25R)-

| Property | Value |

| Boiling Point | 514.8°C at 760 mmHg |

| Flash Point | 257.5°C |

| Density | 1.11 g/cm³ |

| XLogP3 | 6.1 |

| Hydrogen Bond Donor Count | 0 |

| Hydrogen Bond Acceptor Count | 3 |

Data sourced from LookChem. lookchem.com

Structure

3D Structure

Properties

CAS No. |

470-07-5 |

|---|---|

Molecular Formula |

C27H42O3 |

Molecular Weight |

414.6 g/mol |

IUPAC Name |

(1R,2S,4S,5'R,6R,7S,8R,9S,12S,13S,18S)-5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icosane-6,2'-oxane]-16-one |

InChI |

InChI=1S/C27H42O3/c1-16-7-12-27(29-15-16)17(2)24-23(30-27)14-22-20-6-5-18-13-19(28)8-10-25(18,3)21(20)9-11-26(22,24)4/h16-18,20-24H,5-15H2,1-4H3/t16-,17+,18+,20-,21+,22+,23+,24+,25+,26+,27-/m1/s1 |

InChI Key |

CIBAPVLFORANSS-AIEOQHCFSA-N |

SMILES |

CC1CCC2(C(C3C(O2)CC4C3(CCC5C4CCC6C5(CCC(=O)C6)C)C)C)OC1 |

Isomeric SMILES |

C[C@@H]1CC[C@@]2([C@H]([C@H]3[C@@H](O2)C[C@@H]4[C@@]3(CC[C@H]5[C@H]4CC[C@@H]6[C@@]5(CCC(=O)C6)C)C)C)OC1 |

Canonical SMILES |

CC1CCC2(C(C3C(O2)CC4C3(CCC5C4CCC6C5(CCC(=O)C6)C)C)C)OC1 |

Appearance |

Solid powder |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>2 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

Yuccagenone |

Origin of Product |

United States |

Biosynthesis and Natural Occurrence of 5alpha,25r Spirostan 3 One and Analogous Spirostans

Origins within Plant Secondary Metabolism

Spirostanol (B12661974) saponins (B1172615), including (5alpha,25R)-Spirostan-3-one, are a significant class of secondary metabolites found within the plant kingdom. These compounds are a type of oligoglycoside characterized by a spirostane skeleton, which is a steroidal aglycone, linked to sugar moieties. nih.gov They are particularly widespread in monocotyledonous plants. nih.govunmul.ac.id

(5alpha,25R)-Spirostan-3-one, also known as yuccagenone, is a naturally occurring steroidal sapogenin. ontosight.ai It and other analogous spirostan (B1235563) compounds have been isolated from a diverse range of plant families and genera. These compounds are typically found as glycosides, known as saponins, from which the aglycone (sapogenin) can be released through hydrolysis. thegoodscentscompany.com

The distribution of these compounds spans several plant families. They are predominantly found in monocot families such as Agavaceae (Agave, Yucca), Asparagaceae (Ruscus), Dioscoreaceae (Dioscorea), Liliaceae, and Smilacaceae (Smilax). researchgate.net However, they also appear in some dicotyledonous families like Solanaceae (Solanum) and Plantaginaceae (Digitalis). researchgate.net

The isolation of these compounds involves extraction from plant material, often from rhizomes or underground parts, followed by purification. researchgate.netnih.gov

Table 1: Selected Spirostanol Saponins and Sapogenins Isolated from Various Plant Genera

| Genus | Species | Compound/Sapogenin | Plant Part | Citation |

|---|---|---|---|---|

| Yucca | Not specified | Yuccagenone ((5alpha,25R)-Spirostan-3-one) | Roots | ontosight.ai |

| Dioscorea | Wild Yam Species | Diosgenin (B1670711) | Tubers | thegoodscentscompany.comnih.gov |

| Agave | Agave attenuata | Sarsasapogenin | Not specified | csic.es |

| Allium | Allium porrum | Aginoside, 6-deoxyaginoside | Flowers, Bulbs | mdpi.com |

| Allium | Allium ampeloprasum | Yayoisaponin A | Not specified | mdpi.com |

| Solanum | Not specified | Solasodine (a nitrogenous analogue) | Not specified | thegoodscentscompany.comnih.gov |

| Digitalis | Not specified | Spirostanol saponins | Not specified | researchgate.net |

| Smilax | Not specified | Spirostanol saponins | Not specified | researchgate.net |

| Reineckia | Reineckia carnea | (1β, 3β, 5β, 25S)-spirostan-1, 3-diol 1-[α-L-rhamnopyranosyl-(1→2)-β-D-xylopyranoside] (RCE-4) | Not specified | researchgate.net |

The biosynthesis of steroidal saponins like (5alpha,25R)-Spirostan-3-one is a complex process that begins with acetyl-coenzyme A. nih.gov Through the mevalonate (B85504) (MVA) pathway or the methylerythritol 4-phosphate (MEP) pathway, farnesyl pyrophosphate (FPP) is produced. nih.gov Squalene (B77637) synthase then catalyzes the formation of squalene, which is subsequently converted to 2,3-oxidosqualene (B107256) by squalene epoxidase. nih.gov

This 2,3-oxidosqualene is a crucial branch point. In plants, it is cyclized by cycloartenol (B190886) synthase to produce cycloartenol, the precursor to most plant steroids. nih.gov Through a series of subsequent enzymatic reactions, cycloartenol is converted into cholesterol. Cholesterol is then believed to be the primary precursor for the biosynthesis of spirostanol sapogenins. The pathway involves several hydroxylation steps and the formation of the characteristic spiroketal side chain.

Diosgenin, or (25R)-spirost-5-en-3β-ol, is a key sapogenin and an important precursor in the synthesis of various steroidal compounds. thegoodscentscompany.comscielo.brresearchgate.net It is widely found in plants like Dioscorea species (wild yam). thegoodscentscompany.comnih.gov The biosynthesis of other spirostans can proceed via modifications of such primary sapogenins. For instance, the saturation of the C5-C6 double bond in diosgenin would lead to a 5α-spirostan skeleton, and subsequent oxidation at the C-3 position would yield (5alpha,25R)-Spirostan-3-one. Furostanol saponins are considered biosynthetic precursors to the more stable spirostanol saponins. acs.org

Advanced Methodologies for Isolation from Complex Biological Matrices

The isolation of spirostanol saponins and their aglycones from complex plant matrices requires sophisticated separation techniques due to the presence of numerous structurally similar compounds. nih.govnih.gov

Traditional methods such as maceration and Soxhlet extraction are often the initial steps. researchgate.netnih.gov These methods involve soaking the plant material in various solvents, often a mixture of methanol (B129727) and water, to create a crude extract. unmul.ac.idresearchgate.net A common purification step involves partitioning the crude extract with different solvents or precipitating the saponins by adding a less polar solvent like ether. unmul.ac.id

Modern, advanced methodologies are employed to improve efficiency, reduce solvent consumption, and minimize the degradation of target compounds. nih.gov These include:

Ultrasonic-Assisted Extraction (UAE): This technique uses high-frequency ultrasound (greater than 20 kHz) to disrupt plant cell walls, enhancing solvent penetration and increasing extraction yield. nih.govnih.gov It can be performed at lower temperatures, which is beneficial for thermally sensitive compounds. nih.gov

Microwave-Assisted Extraction (MAE): MAE utilizes microwave energy to heat the solvent and plant matrix, leading to shorter extraction times and reduced solvent use compared to conventional methods. nih.govmdpi.com It has been shown to be more effective for extracting phenolic compounds and antioxidants. nih.gov

Column Chromatography: This remains a fundamental technique for the purification of phytochemicals. nih.gov Various stationary phases such as silica (B1680970) gel, alumina, or C-18 reversed-phase materials are used. unmul.ac.idnih.gov By using a gradient of mobile phases with increasing polarity, complex mixtures can be separated into fractions. nih.gov

High-Performance Liquid Chromatography (HPLC): For final purification and isolation of highly pure compounds, preparative or semi-preparative HPLC is the method of choice. unmul.ac.idnih.gov It offers high resolution and is essential for separating structurally similar saponins. unmul.ac.id

Solid-Phase Extraction (SPE): SPE is a valuable technique for purifying extracts by removing interfering substances like fats, chlorophyll, and sugars before chromatographic analysis. nih.gov It uses a solid sorbent to selectively adsorb either the target compounds or the impurities, allowing for their separation. nih.gov

The final identification and structural elucidation of the isolated compounds are achieved through spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) (including 1D and 2D experiments like HMBC and HSQC) and Mass Spectrometry (MS). unmul.ac.idresearchgate.netnih.gov

Advanced Synthetic Methodologies and Chemical Transformations of Spirostans

Total and Semi-Synthesis of (5alpha,25R)-Spirostan-3-one

(5alpha,25R)-Spirostan-3-one, also known as tigogenone, is a key intermediate in the synthesis of various steroidal compounds. nih.gov Its preparation is primarily achieved through the oxidation of tigogenin, which can be sourced from various plants or synthesized from other abundant steroidal precursors.

The synthesis of (5alpha,25R)-Spirostan-3-one and its derivatives often commences from readily available natural steroidal sapogenins like diosgenin (B1670711), hecogenin, and tigogenin. These precursors share the same basic spirostan (B1235563) framework, making them ideal starting materials.

From Diosgenin: Diosgenin, a major component of Dioscorea species, is a common starting point for the synthesis of many steroidal drugs. researchgate.net The conversion of diosgenin to (5alpha,25R)-Spirostan-3-one involves the saturation of the C5-C6 double bond. This is typically achieved through catalytic hydrogenation, which stereoselectively yields the 5-alpha configuration. Subsequent oxidation of the 3-hydroxyl group to a ketone furnishes the target molecule.

From Hecogenin: Hecogenin, distinguished by a 12-keto group, can also be converted to (5alpha,25R)-Spirostan-3-one. A well-established method involves the Wolff-Kishner reduction of the 12-keto group to afford tigogenin, which is then oxidized at the C-3 position. nih.gov This multi-step process provides a high yield of tigogenin, which serves as the direct precursor. nih.gov

From Tigogenin: Tigogenin is the most direct precursor to (5alpha,25R)-Spirostan-3-one. ebi.ac.uk A simple one-step oxidation of the 3-hydroxyl group is sufficient to produce the desired ketone. nih.gov Various oxidizing agents, such as Jones reagent (chromium trioxide in sulfuric acid and acetone), can be employed for this transformation. nih.gov

Table 1: Synthetic Routes to (5alpha,25R)-Spirostan-3-one

| Precursor | Key Transformation(s) | Reagents |

| Diosgenin | 1. Catalytic Hydrogenation 2. Oxidation | 1. H₂, Pd/C 2. Jones Reagent |

| Hecogenin | 1. Wolff-Kishner Reduction 2. Oxidation | 1. NH₂NH₂, KOH 2. Jones Reagent |

| Tigogenin | Oxidation | Jones Reagent |

This table provides a simplified overview of the synthetic routes. Actual procedures may involve additional steps for protection and deprotection of functional groups.

The synthesis of spirostans involves a variety of chemical reactions, each with a specific mechanism that dictates the outcome of the transformation.

Tosylation: Tosylation of hydroxyl groups, such as the one at C-3 in tigogenin, is a common strategy to create a good leaving group for subsequent nucleophilic substitution or elimination reactions. The reaction involves the nucleophilic attack of the alcohol oxygen on the sulfur atom of tosyl chloride, typically in the presence of a base like pyridine (B92270) to neutralize the HCl byproduct. The resulting tosylate is a key intermediate in the synthesis of brassinosteroid analogs. uanl.mx

Hydroboration-Oxidation: This two-step reaction is a powerful method for the anti-Markovnikov hydration of alkenes. In the context of spirostan synthesis, it is used to introduce hydroxyl groups with specific stereochemistry. numberanalytics.comnumberanalytics.com The hydroboration step involves the syn-addition of a borane (B79455) reagent to a double bond, with the boron atom adding to the less substituted carbon. numberanalytics.com Subsequent oxidation with hydrogen peroxide in a basic medium replaces the boron atom with a hydroxyl group, with retention of configuration. numberanalytics.comnumberanalytics.com Studies on Δ⁵-steroids like diosgenin have shown that under certain conditions, a "trans-hydroboration-oxidation" can occur via a retro-hydroboration mechanism. nih.govresearchgate.net

Epoxidation and Acid-Catalyzed Rearrangements: Epoxidation of double bonds in the spirostan framework, often using peroxy acids like m-chloroperoxybenzoic acid (mCPBA), leads to the formation of reactive epoxide rings. nih.govmdpi.com These epoxides can undergo acid-catalyzed rearrangements, such as the Meinwald rearrangement, to yield carbonyl compounds. researchgate.net The regioselectivity and stereoselectivity of these reactions are influenced by the structure of the steroid and the reaction conditions. nih.govcanterbury.ac.nz For instance, the epoxidation of diosgenin with mCPBA yields the 5α,6α-epoxide. mdpi.com These rearrangements are crucial for introducing new functionalities and modifying the steroid skeleton. nih.govcanterbury.ac.nznih.gov

Carbonyl Reduction: The reduction of carbonyl groups, such as the 3-keto group in (5alpha,25R)-Spirostan-3-one, is essential for introducing hydroxyl groups with specific stereochemistries. Reagents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (B1222165) (NaBH₄) are commonly used. The stereochemical outcome of the reduction is often dictated by the steric hindrance around the carbonyl group, with the hydride typically attacking from the less hindered face.

Selective Hydroxylation/Oxidation: The introduction of hydroxyl groups at specific positions of the spirostan nucleus is a key step in the synthesis of many bioactive derivatives. researchgate.net This can be achieved through various methods, including microbial hydroxylation or the use of specific oxidizing agents. For example, selenium dioxide (SeO₂) can be used for allylic hydroxylation. researchgate.net Subsequent oxidation of these newly introduced hydroxyl groups can provide access to a range of functionalized spirostans.

Rational Design and Synthesis of Spirostan Derivatives and Analogues

The rational design and synthesis of spirostan derivatives aim to create novel compounds with enhanced or specific biological activities. This involves systematic modifications of the spirostan scaffold.

Modifications of the steroidal nucleus and the spiro ring system have led to a diverse array of spirostan analogues with interesting biological properties.

A-Ring Modifications: The A-ring of the spirostan nucleus is a common site for modification. For instance, the introduction of nitrogen-containing heterocyclic rings, such as pyrazole (B372694) and isoxazole, fused to the A-ring has been explored. researchgate.net These modifications can significantly impact the biological activity of the resulting compounds. researchgate.net

Table 2: Examples of Spirostan Ring Modifications

| Ring | Modification | Synthetic Approach | Potential Impact |

| A | Heterocycle fusion (e.g., pyrazole) | Condensation reactions with hydrazine (B178648) derivatives. researchgate.net | Altered biological activity, potential for new therapeutic applications. researchgate.net |

| F | Furostane formation | Opening of the spiroketal followed by derivatization. researchgate.net | Changes in solubility and interaction with biological membranes. |

Steroidal saponins (B1172615) are naturally occurring glycosides of steroidal sapogenins. nih.gov The synthesis of these complex molecules is a significant area of research.

The biosynthesis of steroidal saponins in plants involves a series of enzymatic reactions, including oxidation, hydroxylation, and glycosylation of a cholesterol or sitosterol (B1666911) backbone. nih.gov In the laboratory, the synthesis of spirostan glycosides typically involves the coupling of a protected sugar moiety to a hydroxyl group on the spirostan aglycone, often at the C-3 position. monash.edu This process, known as glycosylation, is a key step in creating synthetic steroidal saponins. monash.edu The nature and linkage of the sugar chain can have a profound effect on the biological activity of the resulting saponin. monash.edu

Brassinosteroids are a class of plant hormones with significant growth-promoting effects. semanticscholar.org Spirostans, particularly those derived from diosgenin, serve as valuable starting materials for the synthesis of brassinosteroid analogues. scielo.br The conversion of spirostans into brassinosteroids often involves several key transformations, including the introduction of hydroxyl groups at specific positions in the A and B rings and modifications to the side chain. uanl.mx

The synthesis of these analogues aims to develop compounds with enhanced biological activity and to study the structure-activity relationships of brassinosteroids. researchgate.net For example, the introduction of a 2α,3α-diol in ring A and a 6-keto group in ring B are common structural features of active brassinosteroids. uanl.mx

Generation of Furospirostane-Type Compounds and Other Ring Contractions/Expansions

The transformation of spirostans into furospirostane-type compounds represents a significant chemical conversion, often involving the opening of the F-ring of the spirostan skeleton. This conversion can be achieved through various synthetic methods. One notable method involves the use of diacetoxyiodobenzene (B1259982) for the synthesis of unnatural furospirostane sapogenins derived from common spirostans like diosgenin and tigogenin. researchgate.netbvsalud.orgebi.ac.uk Furostanol saponins are structurally distinct from spirostanol (B12661974) saponins, a difference that can be identified using infrared spectroscopy, which shows characteristic absorption bands for the spirostanol structure. researchgate.net

The conversion from the spirostan to the furostan (B1232713) structure is a critical step in the synthesis of certain bioactive compounds. For instance, the synthesis of the north 1 side chain of cephalostatin, a potent cytotoxic agent, involves the reductive opening of the 1,6-dioxaspiro[4.5]decane system of a spirostan to yield a 5α-furostan-3β,23,25,26-tetrol derivative. csic.es This transformation is a key step that allows for further modification and construction of the desired complex molecular architecture.

Ring contraction and expansion reactions, while fundamental in organic chemistry for altering ring sizes, have also been explored within the spirostan framework. wikipedia.orgetsu.edu These reactions can be induced by various means, including acid-catalyzed rearrangements (Wagner-Meerwein rearrangements), which proceed through carbocation intermediates to relieve ring strain or form more stable structures. etsu.edu In the context of spirostans, such rearrangements can lead to novel skeletons. For example, studies on sarsasapogenin, a (25S)-spirostan, have investigated ring contraction and expansion reactions. datapdf.com These transformations can be initiated by creating a carbocation, often through the loss of a leaving group, which then triggers the migration of an endocyclic bond, resulting in a smaller ring. wikipedia.org

The table below summarizes key transformations involving the generation of furospirostanes and other ring size alterations from spirostan precursors.

| Precursor Spirostan | Reagents/Conditions | Product Type | Reference |

| Diosgenin, Tigogenin | Diacetoxyiodobenzene | Furospirostane Sapogenin | researchgate.net |

| (25R)-5α-spirostan-3β-ol (Tigogenin) | Reductive opening | 5α-Furostan-3β,23,25,26-tetrol | csic.es |

| (25S)-5β-Spirostan-3β-ol (Sarsasapogenin) | General ring contraction/expansion conditions | Contracted/Expanded Spirostan Core | datapdf.com |

Control of Stereochemistry at Chiral Centers, with Emphasis on C-25 and Other Stereoisomers (e.g., 25R/25S)

The stereochemistry of spirostans, particularly at the C-25 position, plays a crucial role in their biological activity and chemical properties. The synthesis and control of different stereoisomers, such as the (25R) and (25S) epimers, are of significant interest in medicinal and synthetic chemistry. mdpi.comkemdikbud.go.id

A key methodology for synthesizing various stereoisomers of the spirostan side chain involves intramolecular hydrogen abstraction (IHA) reactions promoted by alkoxy radicals. csic.esnih.gov This method has been successfully applied to the synthesis of C-22 and C-25 stereoisomers of the dioxaspiro[4.4]nonane system found in cephalostatins, starting from natural spirostan sapogenins. csic.escsic.esnih.gov The stereochemical outcome of these reactions can be influenced by kinetic versus thermodynamic control. For instance, in the synthesis of certain cephalostatin side chain isomers, the 22S isomers are formed under kinetic control, while the 22R isomers are the more thermodynamically stable products. csic.es

Acid-catalyzed isomerization is another tool for controlling the stereochemistry at the spiro-center (C-22). Treatment with acid can lead to an equilibrium between different isomers, often favoring the thermodynamically more stable configuration. csic.escsic.es For example, a (22S,23R,25S)-diol can be transformed into the 22R-isomer upon acid treatment. csic.es

The determination of the C-25 stereochemistry is routinely accomplished using Nuclear Magnetic Resonance (NMR) spectroscopy. A well-established method relies on the difference in the chemical shifts (Δδ) of the geminal protons of the H₂-26 methylene (B1212753) group in the ¹H NMR spectrum. researchgate.netnih.gov This method provides a reliable way to distinguish between the 25R and 25S isomers.

The following table outlines methods for the synthesis and control of stereochemistry in spirostans.

| Target Stereoisomer(s) | Synthetic Method | Key Control Factors | Analytical Method | Reference |

| C-22 and C-25 stereoisomers | Intramolecular Hydrogen Abstraction (IHA) | Kinetic vs. Thermodynamic control | NMR Spectroscopy, X-Ray Crystallography | csic.escsic.esnih.gov |

| 22R isomers | Acid-catalyzed isomerization | Thermodynamic stability | NMR Spectroscopy | csic.es |

| 25R / 25S isomers | Stereoselective synthesis from precursors | Choice of starting material and reagents | ¹H NMR (Δδ of H₂-26 protons) | researchgate.netnih.gov |

Structural Elucidation and Advanced Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the structural elucidation of steroidal sapogenins like Spirostan-3-one, (5alpha,25R)-. nih.govebi.ac.uk It provides precise information about the chemical environment of individual protons and carbon atoms within the molecule.

One-dimensional ¹H and ¹³C NMR spectra are fundamental for the initial structural assignment of Spirostan-3-one, (5alpha,25R)-. The ¹H NMR spectrum reveals the number of different types of protons, their electronic environments, and their spin-spin coupling interactions with neighboring protons. The ¹³C NMR spectrum provides information on the number of non-equivalent carbon atoms and their hybridization state.

Key signals in the ¹H NMR spectrum of related (25R)-5α-spirostanes include characteristic resonances for the methyl groups (C-18, C-19, C-21, and C-27), as well as protons in the vicinity of the spiroketal moiety and the carbonyl group at C-3. researchgate.netresearchgate.net For instance, in a derivative, the methyl proton signals appear as singlets for the angular methyl groups (C-18 and C-19) and as doublets for the C-21 and C-27 methyl groups. iucr.org

The ¹³C NMR spectrum of (25R)-5α-spirostanes shows distinct signals for all 27 carbon atoms. researchgate.netresearchgate.netrsc.org The chemical shift of the C-3 carbon is significantly downfield due to the presence of the ketone group. The spiroketal carbon (C-22) also has a characteristic chemical shift.

Table 1: Representative ¹H NMR Chemical Shifts for (25R)-5α-Spirostan Derivatives Note: Data is compiled from various (25R)-5α-spirostan derivatives and may not represent Spirostan-3-one, (5alpha,25R)- exactly. The solvent used can also influence chemical shifts.

| Proton | Chemical Shift (δ, ppm) |

| H-18 | ~0.87 (s) |

| H-19 | ~0.91 (s) |

| H-21 | ~1.04 (d) |

| H-27 | ~0.84 (d) |

| H-16 | ~4.32 (m) |

| H-26 | ~3.37-3.49 (m) |

Table 2: Representative ¹³C NMR Chemical Shifts for (25R)-5α-Spirostan Derivatives Note: Data is compiled from various (25R)-5α-spirostan derivatives and may not represent Spirostan-3-one, (5alpha,25R)- exactly. The solvent used can also influence chemical shifts.

| Carbon | Chemical Shift (δ, ppm) |

| C-3 | >200 (ketone) |

| C-5 | ~45-50 |

| C-13 | ~40-42 |

| C-14 | ~55-57 |

| C-16 | ~80-82 |

| C-17 | ~60-63 |

| C-22 | ~109-111 |

| C-27 | ~17 |

Two-dimensional (2D) NMR experiments are indispensable for unambiguously assigning all proton and carbon signals and for determining the connectivity and relative stereochemistry of the molecule. researchgate.netiucr.orgmdpi.comacs.org

COSY (Correlation Spectroscopy) and TOCSY (Total Correlation Spectroscopy) experiments establish proton-proton coupling networks, allowing for the tracing of spin systems within the steroid backbone and the side chain.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence) correlate directly bonded proton and carbon atoms, providing a powerful tool for assigning carbon signals based on their attached protons.

HMBC (Heteronuclear Multiple Bond Correlation) reveals long-range (2-3 bond) correlations between protons and carbons. This is crucial for connecting different spin systems and for assigning quaternary carbons. For example, correlations from the methyl protons (H-18, H-19, H-21, H-27) to adjacent carbons confirm their placement within the molecular framework. mdpi.comnih.gov

NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy) provide information about the spatial proximity of protons. mdpi.comnih.gov These experiments are vital for determining the relative stereochemistry of the molecule, such as the A/B ring fusion and the orientation of substituents. For instance, NOE correlations can confirm the α-orientation of the proton at C-5 and the R-configuration at C-25.

Through the combined application of these 2D NMR techniques, a complete and unambiguous assignment of the structure of Spirostan-3-one, (5alpha,25R)- can be achieved. researchgate.netresearchgate.net

While solution-state NMR provides information about the average conformation of a molecule in a given solvent, solid-state NMR (ssNMR) offers insights into its conformation in the crystalline state. mdpi.com This can be particularly useful for understanding the effects of crystal packing forces on the molecular structure. For spirostanol (B12661974) sapogenins, ssNMR has been used to compare the chemical shifts in the solid state with those in solution, revealing subtle conformational differences. mdpi.comresearchgate.net

Mass Spectrometry (MS) Applications for Molecular Weight and Fragmentation Analysis (e.g., HRMS, ESIMS, FAB-MS)

Mass spectrometry is a critical tool for determining the molecular weight and elemental composition of Spirostan-3-one, (5alpha,25R)-. researchgate.netresearchgate.netiucr.orgmdpi.comnih.gov High-resolution mass spectrometry (HRMS) provides a highly accurate mass measurement, allowing for the confident determination of the molecular formula, which is C₂₇H₄₂O₃. mdpi.com

Different ionization techniques can be employed:

ESI-MS (Electrospray Ionization Mass Spectrometry) is a soft ionization technique that typically produces protonated molecules [M+H]⁺ or adducts with other cations like sodium [M+Na]⁺. This allows for the straightforward determination of the molecular weight.

FAB-MS (Fast Atom Bombardment Mass Spectrometry) is another soft ionization technique that has been used for the analysis of spirostanol saponins (B1172615), often yielding pseudo-molecular ions like [M+H]⁺ or [M+Na]⁺. mdpi.com

Tandem mass spectrometry (MS/MS) experiments, where a specific ion is selected and fragmented, provide valuable structural information. The fragmentation pattern of spirostanol skeletons is well-characterized and can help to confirm the identity of the compound. nih.govnih.gov

Table 3: Mass Spectrometry Data for Spirostan-3-one, (5alpha,25R)-

| Parameter | Value |

| Molecular Formula | C₂₇H₄₂O₃ |

| Molecular Weight | 414.62 g/mol |

| Exact Mass | 414.3134 Da |

Infrared (IR) Spectroscopy for Functional Group Identification and Fingerprint Analysis

Infrared (IR) spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule. iucr.orgacs.orgresearchgate.netscielo.br The IR spectrum of Spirostan-3-one, (5alpha,25R)- exhibits characteristic absorption bands that confirm its key structural features.

A strong absorption band in the region of 1705-1725 cm⁻¹ is indicative of the C=O stretching vibration of the ketone group at the C-3 position.

The presence of the spiroketal moiety gives rise to a series of characteristic bands in the fingerprint region, typically around 980, 920, 900, and 865 cm⁻¹. The relative intensities of the bands around 920 and 900 cm⁻¹ can be used to distinguish between the 25R and 25S epimers. For the (25R)-configuration, the intensity of the band at ~900 cm⁻¹ is typically greater than that at ~920 cm⁻¹. researchgate.net

C-H stretching vibrations of the steroidal backbone are observed in the region of 2850-3000 cm⁻¹.

C-O stretching vibrations associated with the spiroketal are also present. scielo.br

Table 4: Characteristic IR Absorption Bands for Spirostan-3-one, (5alpha,25R)-

| Functional Group | Wavenumber (cm⁻¹) |

| C=O (Ketone) | ~1723 |

| Spiroketal System | ~980, 920, 902, 865 |

| C-H Stretch | 2852, 2927 |

| C-O Stretch | ~1060 |

X-ray Crystallography for Definitive Absolute Configuration Determination

X-ray crystallography is the gold standard for the unambiguous determination of the three-dimensional structure of a crystalline compound, including its absolute configuration. rsc.orgmdpi.comscielo.br By analyzing the diffraction pattern of X-rays passing through a single crystal of Spirostan-3-one, (5alpha,25R)-, a detailed electron density map can be generated, from which the precise positions of all atoms in the crystal lattice can be determined. nih.gov

This technique provides definitive proof of:

The (5α) configuration, indicating the trans fusion of the A and B rings.

The (25R) stereochemistry at the spiroketal center.

The chair conformations of the six-membered rings and the envelope conformation of the five-membered ring F. nih.gov

For a related compound, (25R)-5a-Spirostane-3,12-dione, X-ray crystallography confirmed that the molecule contains six alicyclic and heterocyclic rings, all trans-fused. nih.gov Four of the six-membered rings adopt chair conformations, while the two five-membered rings have an envelope conformation. nih.gov

Chromatographic Methods for Purification and Analytical Purity Assessment

The purification and assessment of the analytical purity of Spirostan-3-one, (5alpha,25R)-, also known as tigogenone, rely on various chromatographic techniques. These methods separate the compound from complex mixtures based on the differential distribution of its molecules between a stationary phase and a mobile phase. High-performance liquid chromatography (HPLC), gas chromatography (GC), and thin-layer chromatography (TLC) are instrumental in isolating and analyzing this steroidal sapogenin.

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for both the purification and quantitative analysis of (5alpha,25R)-Spirostan-3-one. chromatographyonline.comresearchgate.net Reversed-phase HPLC, utilizing a non-polar stationary phase (like C18) and a polar mobile phase, is commonly employed for the separation of steroidal saponins and their aglycones. srce.hracs.org The separation is based on the hydrophobic interactions between the analyte and the stationary phase. The choice of column, mobile phase composition, and detector is critical for achieving optimal separation and sensitivity. chromatographyonline.com For instance, a combination of two HPLC systems can yield ultra-pure sapogenins. acs.org

Evaporative Light Scattering Detectors (ELSD) are frequently used in the HPLC analysis of saponins, as these compounds often lack a strong UV chromophore. srce.hr Mass spectrometry (MS) coupled with HPLC (LC-MS) provides a powerful tool for both identification and structural elucidation by offering detailed molecular weight and fragmentation information. nih.govmastelf.com

Table 1: HPLC Parameters for Steroidal Sapogenin Analysis

| Parameter | Description | Source |

|---|---|---|

| Column | Zorbax SIL (spherical silica (B1680970) gel), Zorbax ODS (C-18 bonded phase) | acs.org |

| Mobile Phase | n-hexane-acetone (99:1) for Zorbax SIL; acetonitrile-n-hexane-tetrahydrofuran (17:2:1) for Zorbax ODS | acs.org |

| Detector | Variable-wavelength detector set at 210 nm, Evaporative Light Scattering Detector (ELSD), Mass Spectrometry (MS) | srce.hracs.orgnih.gov |

| Purity Assessment | Comparison of peak areas, use of reference standards | researchgate.net |

Gas Chromatography (GC), often coupled with Mass Spectrometry (GC-MS), is another valuable technique for the analysis of volatile or derivatized spirostan (B1235563) compounds. semanticscholar.org For GC analysis, non-volatile compounds like steroidal sapogenins typically require derivatization to increase their volatility. The separation in GC is based on the partitioning of the analyte between a gaseous mobile phase and a liquid or solid stationary phase within a heated column. muohio.edu The retention time and the mass spectrum of the eluted compound are used for its identification. semanticscholar.org

Table 2: GC-MS Parameters for Phytochemical Screening

| Parameter | Description | Source |

|---|---|---|

| Instrument | Agilent 7890 A with computer control at 70 eV | semanticscholar.org |

| Column | Elite 1 (100% dimethyl polysiloxane) | semanticscholar.org |

| Identification | Comparison of retention indices and mass spectra with library data | semanticscholar.org |

Thin-Layer Chromatography (TLC) serves as a simple, rapid, and inexpensive method for the qualitative analysis and preliminary purity assessment of (5alpha,25R)-Spirostan-3-one. eag.comsavemyexams.com In TLC, a stationary phase, such as silica gel or alumina, is coated on a plate of glass or plastic. microbenotes.com The sample is spotted on the plate, which is then developed in a chamber containing a suitable mobile phase. savemyexams.com The separation occurs based on the differential adsorption of the compounds to the stationary phase. microbenotes.com The retardation factor (Rf value), which is the ratio of the distance traveled by the compound to the distance traveled by the solvent front, is used for identification. eag.com Visualization of the separated spots can be achieved under UV light or by using staining reagents. eag.comsavemyexams.com

Table 3: Thin-Layer Chromatography (TLC) Components

| Component | Description | Source |

|---|---|---|

| Stationary Phase | Silica gel, alumina, or cellulose (B213188) coated on a glass, plastic, or aluminum plate | microbenotes.com |

| Mobile Phase | A solvent or solvent mixture (e.g., hexanes/ethyl acetate) | muohio.edueag.com |

| Visualization | UV light, iodine vapor, or specific staining reagents | savemyexams.com |

The purification of (5alpha,25R)-Spirostan-3-one from natural sources often involves column chromatography as a primary separation step, utilizing stationary phases like silica gel or reversed-phase materials such as C8 or C18 silica gel. nih.govnih.gov

Molecular Interactions and Biological Mechanisms of Action

Elucidation of Molecular Targets and Receptor Binding Specificity

Currently, there is a notable absence of specific research delineating the direct molecular targets and receptor binding profile of Spirostan-3-one, (5alpha,25R)-. Scientific literature has yet to report definitive binding to specific receptors, including the Brassinosteroid Receptor BRI1-BAK1 complex. The structural characteristics of Spirostan-3-one, (5alpha,25R)- as a steroidal sapogenin suggest potential interactions with membrane-associated or intracellular receptors, a hypothesis that awaits empirical validation through dedicated binding assays and computational modeling studies. The elucidation of its primary molecular targets remains a critical area for future research to fully comprehend its pharmacological and physiological effects.

Mechanistic Investigations into Cellular Regulatory Processes

The influence of Spirostan-3-one, (5alpha,25R)- on fundamental cellular processes is a key area of investigation. The following subsections detail the current, albeit limited, understanding of its role in modulating these activities.

Modulation of Cell Proliferation and Cell Migration Pathways

Direct evidence specifically detailing the modulation of cell proliferation and migration pathways by Spirostan-3-one, (5alpha,25R)- is not yet available in the peer-reviewed scientific literature. The intricate signaling cascades that govern these cellular functions, such as the MAPK/ERK and PI3K/Akt pathways, represent plausible, yet unconfirmed, targets for this compound. Further research, including in vitro cell-based assays, is necessary to determine its effects on cell cycle progression, cytoskeletal dynamics, and the expression of key regulatory proteins involved in cell movement and growth.

Regulation of Protein Synthesis Efficiency and Gene Expression

The impact of Spirostan-3-one, (5alpha,25R)- on the regulation of protein synthesis and gene expression remains an uninvestigated area. The complex machinery of transcription and translation, including the activation of transcription factors and the efficiency of ribosomal machinery, could be influenced by this steroidal saponin. However, without specific studies, any proposed mechanisms would be purely speculative. Future research employing techniques such as transcriptomics and proteomics will be instrumental in revealing any potential regulatory roles of this compound in these fundamental cellular processes.

Interactions with and Modulation of Enzyme Activities

Specific data on the direct interaction and modulation of key enzymes such as acetylcholinesterase, cAMP phosphodiesterase (PDE), and Na+/K+ ATPase by Spirostan-3-one, (5alpha,25R)- is currently not documented in scientific literature. The potential for this compound to act as an inhibitor or activator of these or other enzymes is an area ripe for investigation. Such studies would be crucial in understanding its potential therapeutic applications, for instance, in neurological or cardiovascular contexts.

Influence on Antioxidant and Oxidative Stress Response Systems

The potential for Spirostan-3-one, (5alpha,25R)- to influence antioxidant and oxidative stress response systems has not been specifically reported. Many natural steroidal compounds exhibit antioxidant properties through various mechanisms, including the scavenging of reactive oxygen species (ROS) and the upregulation of endogenous antioxidant enzymes. Investigating whether Spirostan-3-one, (5alpha,25R)- shares these properties would be a valuable avenue of research, potentially implicating it in cellular protection against oxidative damage.

Interplay with Endogenous Signaling Pathways

The interaction of Spirostan-3-one, (5alpha,25R)- with endogenous signaling pathways is a critical aspect of its potential biological activity. While direct evidence is sparse, its structural similarity to endogenous steroids suggests possible interference or modulation of hormonal and metabolic signaling. The exploration of non-hormonal anabolic effects and neuroprotective signaling pathways represents promising, yet currently unsubstantiated, areas of future research for this compound.

Establishment of Structure-Activity Relationships through Systematic Derivatization and Biological Evaluation

The elucidation of structure-activity relationships (SAR) is a cornerstone of medicinal chemistry, providing critical insights into how the chemical structure of a molecule influences its biological activity. For (5alpha,25R)-Spirostan-3-one and its related spirostanol (B12661974) analogues, systematic derivatization has been a key strategy to probe these relationships. By methodically modifying the core spirostan (B1235563) framework and evaluating the biological activities of the resulting derivatives, researchers have been able to identify key structural motifs responsible for eliciting or enhancing specific biological effects, such as cytotoxic and antimicrobial activities.

The core structure of (5alpha,25R)-Spirostan-3-one, also known as tigogenone, offers several sites for chemical modification. The ketone group at the C-3 position is a particularly attractive target for derivatization, allowing for the introduction of a wide array of functional groups. Additionally, modifications to other parts of the steroid nucleus, including the A-ring and the spiroketal side chain, have been explored to understand their impact on biological activity.

Derivatization at the C-3 Position

The carbonyl group at C-3 of the spirostan framework is a focal point for synthetic modifications aimed at exploring SAR. The introduction of various substituents at this position can significantly alter the molecule's polarity, steric profile, and hydrogen bonding capacity, thereby influencing its interaction with biological targets.

One common derivatization strategy involves the condensation of the C-3 ketone with hydrazines to form hydrazones. These derivatives introduce a C=N-NH- moiety, which can participate in various intermolecular interactions. The biological evaluation of these compounds has provided valuable data on the influence of the substituent attached to the hydrazone nitrogen. For instance, the synthesis and cytotoxic evaluation of a series of steroidal hydrazones derived from related 5α-steroidal ketones have demonstrated that the nature of the substituent on the hydrazide moiety plays a crucial role in their activity.

Another important class of C-3 derivatives are oximes, formed by the reaction of the ketone with hydroxylamine. Steroidal oximes have been investigated for a range of biological activities, including anticancer properties. The introduction of the C=N-OH group can influence the molecule's ability to interact with specific cellular targets.

The table below summarizes the findings from studies on C-3 modified spirostanol analogues, highlighting the relationship between the nature of the C-3 substituent and the observed cytotoxic activity.

| Parent Compound | C-3 Modification | Derivative | Biological Activity | Key Finding |

| 5α-Steroidal Ketone | Condensation with p-nitrophenylhydrazine | p-Nitrophenylhydrazone | Significant cytotoxicity against A549 and DLD-1 cancer cell lines | The presence of an electron-withdrawing group on the phenyl ring of the hydrazone enhances cytotoxic activity. |

| 5α-Steroidal Ketone | Condensation with p-bromophenylhydrazine and methyl iodide | 1′-p-Bromophenyl-3′-methyl-pyrazoline | Significant cytotoxicity against DLD-1 cancer cell lines | The formation of a pyrazoline ring at the C-3 position contributes to cytotoxic potential. |

| 5α-Steroidal Ketone | Condensation with various arylhydrazides | Arylhydrazones | Varied cytotoxic activity | The nature of the aryl substituent significantly impacts the level of cytotoxicity. |

This table is generated based on data from related 5α-steroidal ketones to infer potential structure-activity relationships for (5alpha,25R)-Spirostan-3-one derivatives.

Modifications of the A-Ring

For example, the introduction of an epoxide ring in the A-ring of related steroid analogues has been shown to influence their biological activity. In a study on A,D-ring modified steroids as aromatase inhibitors, a 3-deoxy steroidal olefin and its epoxide derivative were found to be potent competitive inhibitors of the enzyme. nih.gov This suggests that modifications that alter the planarity and electronic properties of the A-ring can have a significant impact on biological function.

The table below outlines the relationship between A-ring modifications in steroidal analogues and their biological activity.

| Parent Structure | A-Ring Modification | Derivative | Biological Activity | Key Finding |

| Steroidal Olefin | Epoxidation | Epoxide derivative | Strong competitive aromatase inhibition | The introduction of an epoxide in the A-ring enhances inhibitory activity against aromatase. nih.gov |

| Androstane | Introduction of a cyclopropane (B1198618) ring at C-1/C-2 or C-6/C-7 | Cyclopropane derivatives | Reduced binding affinity to mineralocorticoid receptors | Altering the A/B ring junction with a cyclopropane ring negatively impacts receptor binding. |

This table includes data from various steroidal frameworks to illustrate the principles of A-ring modification on biological activity, which can be extrapolated to the spirostan class.

Influence of the Spiroketal Side Chain

While the primary focus of this section is on the derivatization of the steroid nucleus, it is important to acknowledge that the spiroketal side chain also plays a critical role in the biological activity of spirostanol compounds. Variations in the stereochemistry and substitution pattern of the F-ring can modulate the biological effects. However, systematic derivatization studies focusing solely on modifying the spiroketal side chain of (5alpha,25R)-Spirostan-3-one while keeping the steroid nucleus constant are less common in the available literature. Nevertheless, studies on related spirostanols have shown that the integrity and conformation of the spiroketal moiety are often essential for activity.

Role and Potential Applications in Plant Biology and Agricultural Science

Function as Phytohormones and Plant Growth Regulators

Spirostan-3-one, (5alpha,25R)- belongs to a group of compounds that can be chemically converted into brassinosteroid analogues. Brassinosteroids are crucial for a wide array of physiological processes in plants, and the development of synthetic analogues is a key area of research aimed at improving agricultural productivity.

Efficacy of Spirostan-Derived Brassinosteroid Analogues in Promoting Plant Growth and Development

Brassinosteroids are a class of polyhydroxylated steroidal phytohormones that are essential for plant growth, development, and productivity. scielo.br Due to their low natural abundance, significant effort has been dedicated to synthesizing potent analogues. Spirostanic compounds, such as those derived from diosgenin (B1670711), serve as valuable starting materials for the synthesis of these analogues. scielo.br

Research has demonstrated that spirostanic brassinosteroid analogues can exhibit significant plant growth-promoting activity. For instance, certain synthesized analogues have shown efficacy in bioassays such as the radish hypocotyl elongation and cotyledon expansion tests. scielo.br In one study, a spirostanic epoxy derivative demonstrated a notable increase in the length of radish hypocotyls compared to untreated controls, highlighting the potential of this class of compounds to influence plant development. scielo.br

The bioactivity of these analogues is often assessed using specific and sensitive bioassays, such as the rice lamina inclination test. This test measures the bending of the leaf lamina joint, a response that is highly sensitive to brassinosteroids. The dose-dependent nature of this response allows for the quantitative evaluation of the growth-promoting activity of new synthetic compounds.

| Bioassay | Effect of Spirostan-Derived Brassinosteroid Analogues | Significance |

| Radish Hypocotyl Elongation | Increased hypocotyl length | Indicates promotion of cell elongation |

| Radish Cotyledon Expansion | Increased cotyledon size | Suggests enhancement of cell expansion and division |

| Rice Lamina Inclination Test | Dose-dependent increase in lamina joint bending | Standardized method for quantifying brassinosteroid activity |

Mitigation of Plant Stress Responses and Impact on Physiological Processes (e.g., senescence)

Brassinosteroids are known to play a crucial role in helping plants withstand a variety of environmental stresses, both biotic and abiotic. scielo.br Consequently, their synthetic analogues derived from spirostanols are being investigated for their potential to confer stress tolerance in crop plants.

The application of brassinosteroid analogues can help mitigate the negative impacts of stresses such as drought, salinity, and extreme temperatures. These compounds can influence a range of physiological processes, including senescence (the process of aging in plants). By delaying senescence, these compounds can prolong the photosynthetically active period of a plant's life, potentially leading to increased biomass and yield. While direct studies on Spirostan-3-one, (5alpha,25R)- are not available, the known anti-stress effects of brassinosteroids suggest that its derivatives could have similar protective functions.

Ecological Significance in Plant Defense Mechanisms

Spirostanol (B12661974) saponins (B1172615), the broader class to which Spirostan-3-one, (5alpha,25R)- belongs, are known to play a role in plant defense. These compounds can act as deterrents to herbivores and pathogens. For example, some spirostanol saponins have been shown to have antifungal properties, which can protect the plant from fungal infections. The presence of these compounds in plant tissues can therefore have significant ecological implications, influencing the interactions between plants and other organisms in their environment. The specific role of Spirostan-3-one, (5alpha,25R)- in plant defense is an area that warrants further investigation.

Strategies for Agricultural Application (e.g., crop yield enhancement, stress tolerance improvement)

The potential of spirostan-derived compounds as agricultural tools is a promising area of research. The ability of brassinosteroid analogues to promote growth and enhance stress tolerance makes them attractive candidates for developing new products to improve crop yields and resilience.

Strategies for their application could include:

Seed Treatments: Applying these compounds to seeds before planting could promote germination and early seedling vigor.

Foliar Sprays: Spraying plants with solutions containing these compounds at critical growth stages could enhance vegetative growth, flowering, and fruit development.

Soil Amendments: Incorporating these compounds into the soil could improve root development and nutrient uptake.

The development of cost-effective methods for synthesizing these compounds from readily available spirostanic precursors is crucial for their widespread agricultural use. Further research and field trials are necessary to determine the optimal application methods and concentrations for different crops and environmental conditions. The potential benefits of using these compounds to create more sustainable and productive agricultural systems are significant. scielo.br

Computational and Theoretical Chemistry Studies

Molecular Docking and Dynamics Simulations for Ligand-Receptor Interaction Prediction

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is instrumental in predicting the binding affinity and mode of interaction between a ligand, such as Spirostan-3-one, (5alpha,25R)-, and a biological receptor. For instance, in studies involving other spirostanol (B12661974) saponins (B1172615), molecular docking has been successfully employed to investigate their potential as anticancer agents. By docking these compounds into the active sites of receptors like the human epidermal growth factor receptor 2 (HER2) and tubulin, researchers have been able to identify key interactions that may contribute to their cytotoxic effects nih.gov.

Following molecular docking, molecular dynamics (MD) simulations can provide a more dynamic and realistic representation of the ligand-receptor complex. MD simulations analyze the movements of atoms and molecules over time, offering insights into the stability of the predicted binding poses and the conformational changes that may occur upon binding. For example, MD simulations have been used to study the interaction of steroidal sapogenins with the glucocorticoid receptor, revealing stable hydrogen bonding and hydrophobic interactions over the simulation period researchgate.net. Such studies are crucial for validating the docking results and understanding the dynamic nature of the interaction.

Table 1: Representative Molecular Docking Parameters for Spirostanol Saponins with Potential Biological Targets

| Compound Class | Target Protein | Predicted Binding Energy (kcal/mol) | Key Interacting Residues (Hypothetical) |

| Spirostanol Saponin | HER2 Receptor | -8.5 to -10.2 | LYS753, ASP863, THR862 |

| Steroidal Sapogenin | Glucocorticoid Receptor | -9.0 to -11.5 | ASN564, GLN570, ARG611 |

| Spirostan-3-one | Cyclooxygenase-2 (COX-2) | -7.8 to -9.5 | ARG120, TYR355, SER530 |

Conformational Analysis and Prediction of Biological Activity through Molecular Modeling

The three-dimensional structure of a molecule is intrinsically linked to its biological activity. Conformational analysis is the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. For a rigid steroidal structure like Spirostan-3-one, (5alpha,25R)-, understanding its preferred conformation is essential for predicting how it will interact with a receptor's binding site.

The application of these molecular modeling approaches to Spirostan-3-one, (5alpha,25R)- would facilitate a deeper understanding of its structure-activity relationships and guide the design of new derivatives with potentially enhanced therapeutic properties.

Quantum Chemical Calculations for Electronic Structure and Reactivity Insights

Quantum chemical calculations, such as those based on Density Functional Theory (DFT), provide a powerful means to investigate the electronic structure and reactivity of molecules. These methods can be used to calculate a variety of molecular properties, including orbital energies, charge distributions, and molecular electrostatic potentials, which are critical for understanding chemical reactions and intermolecular interactions.

In the context of spirostanol saponins, DFT calculations have been utilized to support the structural elucidation of new compounds by correlating calculated NMR chemical shifts with experimental data nih.govnih.gov. Furthermore, DFT can be employed to study the reactivity of these molecules by analyzing their frontier molecular orbitals (HOMO and LUMO). The energy gap between the HOMO and LUMO can provide insights into the chemical reactivity and kinetic stability of the molecule.

For Spirostan-3-one, (5alpha,25R)-, quantum chemical calculations could be used to:

Determine its optimized geometry and conformational preferences.

Calculate its electronic properties, such as the distribution of electron density and the molecular electrostatic potential, to identify regions of the molecule that are likely to engage in electrostatic interactions with a receptor.

Analyze its frontier molecular orbitals to predict its reactivity and potential for undergoing chemical transformations.

Table 2: Hypothetical Quantum Chemical Properties of Spirostan-3-one, (5alpha,25R)- Calculated using DFT

| Property | Calculated Value (Hypothetical) | Significance |

| HOMO Energy | -6.5 eV | Indicates the electron-donating ability of the molecule. |

| LUMO Energy | -1.2 eV | Indicates the electron-accepting ability of the molecule. |

| HOMO-LUMO Gap | 5.3 eV | Relates to the chemical reactivity and stability of the molecule. |

| Dipole Moment | 2.5 D | Provides information about the polarity of the molecule. |

Future Research Directions and Unexplored Avenues for 5alpha,25r Spirostan 3 One Research

Discovery and Characterization of Novel Spirostan (B1235563) Scaffolds and Derivatives

A primary focus of future research will be the continued exploration for new spirostan-based molecular architectures. The discovery and characterization of novel spirostan scaffolds and their derivatives are crucial for expanding the chemical diversity available for biological screening and drug development.

Exploration of Natural Sources: A vast number of plant species, particularly within the Asparagaceae, Melanthiaceae, and Amaryllidaceae families, are known to produce a wide array of spirostanol (B12661974) saponins (B1172615). researchgate.net Future research will likely involve systematic phytochemical investigations of unexplored or underexplored plant genera to isolate and identify new spirostan compounds.

Synthetic Modifications: The chemical synthesis of novel derivatives from readily available spirostan precursors like diosgenin (B1670711) is a promising area of research. nih.govwpi.edu Methodologies such as the one-pot synthesis of spirostene-pyrazole conjugates and the creation of spiro[cycloalkane-pyridazinone] scaffolds offer pathways to new compounds with potentially unique biological activities. nih.govmdpi.com

Advanced Characterization Techniques: The structural elucidation of newly discovered spirostans will continue to rely on advanced analytical techniques. Two-dimensional nuclear magnetic resonance (2D NMR) spectroscopy, including COSY, HMBC, HSQC, NOESY, and ROESY experiments, coupled with high-resolution mass spectrometry (HRMS), will be instrumental in accurately determining the complex three-dimensional structures of these molecules. nih.govresearchgate.net

Elucidation of Complex Biological Networks and Pathways Mediated by Spirostans

A deeper understanding of how spirostans exert their biological effects at the molecular level is a critical area for future investigation. This involves mapping the complex signaling networks and pathways that are modulated by these compounds.

Identification of Molecular Targets: A key objective is to identify the specific protein targets with which spirostans interact to initiate a biological response. Computational approaches, such as molecular docking, can be employed to predict potential binding affinities to various receptors and enzymes. nih.govresearchgate.net For instance, in silico studies have been used to design spirostans as potential ligands for cannabinoid receptors CB1 and CB2. biointerfaceresearch.com

Pathway Analysis: Spirostanol saponins have been shown to influence a variety of signaling pathways implicated in diseases such as cancer. nih.gov For example, some saponins exhibit anticancer properties by modulating the HRas and Pi3K/Akt signaling pathways. nih.gov Future research will aim to further unravel the downstream effects of spirostan binding on these and other pathways, such as the JNK pathway, which is involved in apoptosis and autophagy. nih.gov

Network Biology Approaches: The integration of experimental data into biological network models can provide a more holistic view of the cellular response to spirostan treatment. nih.govwikipedia.orgnih.gov These models can help to identify key nodes and modules within the network that are perturbed by the compound, offering insights into its mechanism of action and potential off-target effects.

Development of Innovative and Sustainable Synthetic Methodologies

The development of efficient, cost-effective, and environmentally friendly methods for the synthesis of spirostans and their derivatives is essential for advancing research and potential commercialization.

Green Chemistry Approaches: Future synthetic strategies will increasingly incorporate the principles of green chemistry to minimize the environmental impact of chemical production. nih.govresearchgate.net This includes the use of greener solvents, the development of one-pot and multicomponent reactions to reduce waste, and the use of microwave-assisted synthesis to improve energy efficiency. nih.govnih.gov

Biocatalysis: The use of enzymes as catalysts in the synthesis of spirostans offers a highly selective and sustainable alternative to traditional chemical methods. mdpi.com Biocatalyzed reactions are typically performed under mild conditions and can reduce the need for protecting groups and hazardous reagents. mdpi.com

Flow Chemistry: Continuous flow electrochemical approaches represent a scalable and efficient method for the synthesis of complex molecules like spirostans. rsc.org This technology can improve reaction productivity and safety compared to traditional batch processes.

Integration of Omics Technologies for Systems-Level Understanding of Spirostan Biology

The application of "omics" technologies, which allow for the large-scale analysis of biological molecules, will provide an unprecedented level of detail into the biological effects of spirostans. nih.govresearchgate.netnih.gov

Genomics and Transcriptomics: These technologies can be used to identify changes in gene expression patterns in response to spirostan treatment. researchgate.networldscholarsreview.org This can help to pinpoint the cellular pathways that are most affected by the compound and can provide clues about its mechanism of action.

Proteomics: Proteomics can be used to identify changes in the abundance and post-translational modifications of proteins following spirostan exposure. researchgate.networldscholarsreview.org This can help to identify the direct and indirect protein targets of the compound.

Metabolomics: By analyzing the changes in the cellular metabolome, researchers can gain insights into the metabolic pathways that are altered by spirostan treatment. researchgate.networldscholarsreview.org

Multi-Omics Integration: The true power of omics technologies lies in the integration of data from multiple levels of biological organization. frontiersin.org By combining genomics, transcriptomics, proteomics, and metabolomics data, a comprehensive, systems-level understanding of how spirostans function can be achieved.

Table 1: Examples of Novel Spirostan Scaffolds and Derivatives

| Compound Type | Synthetic Approach | Potential Applications |

| Spirostene-pyrazole conjugates | One-pot reaction of diosgenin with oxalyl chloride, arylacetylenes, and phenylhydrazine. nih.gov | Anti-inflammatory agents. nih.gov |

| Spiro-isoxazole derivatives | Incorporation of a spiro-linker to a glutarimide (B196013) moiety. nih.gov | Cereblon ligands for potential use in PROTACs. nih.gov |

| Spiro[cycloalkane-pyridazinone] derivatives | Synthesis from 2-oxaspiro[4.5]decane-1,3-dione and 2-oxaspiro[4.4]nonane-1,3-dione. mdpi.com | Drug discovery for various therapeutic targets. mdpi.com |

Table 2: Key Signaling Pathways Potentially Modulated by Spirostans

| Signaling Pathway | Biological Process | Potential Effect of Spirostan Modulation |

| HRas and Pi3K/Akt | Cell growth, proliferation, and survival. nih.gov | Anticancer activity. nih.gov |

| JNK Pathway | Apoptosis, autophagy, and inflammation. nih.gov | Induction of apoptosis and autophagy in cancer cells. nih.gov |

| ERK/AKT Signaling | Cell proliferation and survival. nih.gov | Induction of apoptosis in cancer cells. nih.gov |

Q & A

Q. How can researchers validate the anti-inflammatory mechanisms of Spirostan-3-one derivatives?

- Methodological Answer : Perform transcriptomic profiling (RNA-seq) on treated macrophages to identify NF-κB or MAPK pathway modulation. Use CRISPR-Cas9 knockouts of target genes (e.g., COX-2) to confirm mechanistic specificity. Cross-validate with in vivo models (e.g., murine paw edema) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.